molecular formula C8H9BrFNO2S B13636460 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide

1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide

Cat. No.: B13636460
M. Wt: 282.13 g/mol
InChI Key: CLOAMKLRZWKJSR-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H9BrFNO2S. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a sulfonamide group attached to an ethane backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide typically involves the reaction of 3-bromo-4-fluoroaniline with ethanesulfonyl chloride under suitable conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonamide can be compared with other sulfonamide compounds, such as:

    1-(4-Bromo-3-fluorophenyl)ethane-1-sulfonamide: Similar structure but with different positional isomers.

    1-(3-Bromo-4-fluorophenyl)ethane-1-thiol: Contains a thiol group instead of a sulfonamide group, leading to different reactivity and applications.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A related compound with a benzene ring, used in similar research applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9BrFNO2S

Molecular Weight

282.13 g/mol

IUPAC Name

1-(3-bromo-4-fluorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H9BrFNO2S/c1-5(14(11,12)13)6-2-3-8(10)7(9)4-6/h2-5H,1H3,(H2,11,12,13)

InChI Key

CLOAMKLRZWKJSR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Br)S(=O)(=O)N

Origin of Product

United States

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